molecular formula C21H21NO5S B3583847 N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)ACETAMIDE

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)ACETAMIDE

Cat. No.: B3583847
M. Wt: 399.5 g/mol
InChI Key: LDHZTZZOLZYSTM-UHFFFAOYSA-N
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Description

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.

    Acetylation and Methylation: Introduction of acetyl and methyl groups at specific positions on the benzofuran ring using reagents like acetic anhydride and methyl iodide.

    Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use as a probe in biochemical assays or as a starting point for drug development.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)ACETAMIDE would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding interactions or chemical modifications.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-METHYLBENZENESULFONYL)ACETAMIDE
  • N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-CHLOROBENZENESULFONYL)ACETAMIDE

Uniqueness

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)ACETAMIDE is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the ethylbenzenesulfonyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S/c1-5-16-6-9-18(10-7-16)28(25,26)22(15(4)24)17-8-11-20-19(12-17)21(13(2)23)14(3)27-20/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHZTZZOLZYSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)ACETAMIDE
Reactant of Route 2
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)ACETAMIDE
Reactant of Route 4
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)ACETAMIDE
Reactant of Route 6
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)ACETAMIDE

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